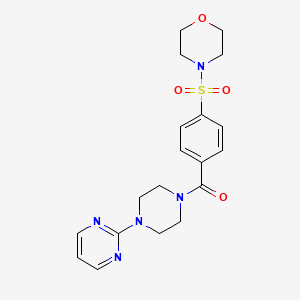

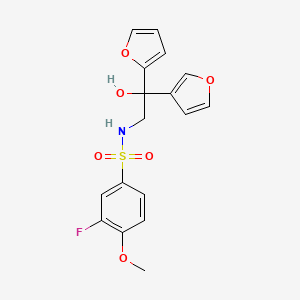

4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone is a synthetic molecule that appears to be related to various research efforts in the synthesis of bioactive compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as morpholine and pyrimidine rings are common in the literature for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted pyrimidines, which are often achieved through the reaction of isothiourea derivatives with diketones in the presence of triethylamine, as seen in the synthesis of a GABAB enhancer . This suggests that a similar approach could be employed for the synthesis of the ketone , utilizing appropriate starting materials and reaction conditions to introduce the morpholinylsulfonyl and pyrimidinylpiperazinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds typically includes a morpholine ring, which is known for its role in medicinal chemistry due to its favorable pharmacokinetic properties . The presence of a pyrimidine ring is also significant, as it is a core structure in many pharmaceuticals and can be modified to enhance biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves further functionalization of the core structure. For instance, the introduction of various substituents on the pyrimidine ring can be achieved through nucleophilic addition reactions, as demonstrated in the synthesis of tertiary aminoalkanol hydrochlorides . Additionally, the condensation reactions with carboxamidines can lead to the formation of pyrido[3,4-d]pyrimidines, indicating the versatility of the pyrimidine scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing morpholine and pyrimidine units can vary widely depending on the substituents and the overall molecular context. However, they generally exhibit crystalline nature and can be characterized by spectroscopic methods such as NMR and IR spectroscopy. For example, the IR spectra of tertiary aminoalkanol hydrochlorides show absorption bands for OH stretching, while the NMR spectra provide insights into the proton environment of the molecule .

Scientific Research Applications

Pharmacophore for PI3K and PIKKs Inhibition

4-(Pyrimidin-4-yl)morpholines, related in structure to 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone, are identified as privileged pharmacophores for the inhibition of PI3K and PIKKs. The morpholine oxygen in these compounds is crucial for forming key hydrogen bonding interactions and conveying selectivity over the broader kinome. The non-nitrogen containing morpholine isostere discovered demonstrates potent, selective dual inhibition of mTORC1 and mTORC2, highlighting the molecule's role in targeted cancer therapy by inhibiting critical pathways involved in cell growth and proliferation (Hobbs et al., 2019).

Hybrid Anticonvulsant Agents

New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholine elements, have been synthesized and evaluated for anticonvulsant activity. These compounds leverage chemical fragments from well-known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models. This research suggests potential applications of such morpholine derivatives in developing new treatments for epilepsy and seizure disorders (Kamiński et al., 2015).

Cyclization Reactions

Cyclization of cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate, leading to various heterocyclic compounds, demonstrates the versatility of morpholine and related structures in synthetic chemistry. These reactions yield derivatives like 2-aminoquinazoline and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione, useful in diverse scientific research applications, including the development of new therapeutic agents (Shikhaliev et al., 2008).

Novel Inhibitors of AKR1C3

Morpholino(phenylpiperazin-1-yl)methanones, closely related to 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone, have been prepared and shown to be potent and isoform-selective inhibitors of AKR1C3. These compounds are of interest as potential drugs for leukemia and hormone-related cancers, offering a new avenue for therapeutic intervention in diseases driven by AKR1C3 activity (Flanagan et al., 2014).

Mechanism of Action

Target of Action

It is known that pyrimidine-based compounds often target cox enzymes .

Mode of Action

Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of pge 2 .

Biochemical Pathways

The inhibition of cox enzymes by pyrimidine-based compounds can affect the prostaglandin synthesis pathway .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c25-18(22-8-10-23(11-9-22)19-20-6-1-7-21-19)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24/h1-7H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPCKYYCRZTXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)

![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)

![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)

![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)